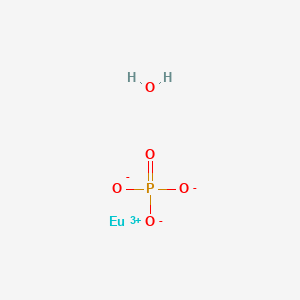
1,2-Dichloro-3-fluoro-4-nitrobenzene
Übersicht
Beschreibung
1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
1,2-Dichloro-3-fluoro-4-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-dichloro-3-fluorobenzene: This involves the reaction of 1,2-dichloro-3-fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Chlorination of 1-chloro-3-fluoro-4-nitrobenzene: This method involves the chlorination of 1-chloro-3-fluoro-4-nitrobenzene using chlorine gas in the presence of a catalyst.
Analyse Chemischer Reaktionen
1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:
Nucleophilic Substitution: The chlorine atoms in the compound are reactive towards nucleophiles.
Amination: The compound can react with ammonia to form 2-chloro-4-nitroaniline, which is a precursor to diazo dyes.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-fluoro-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-fluoro-4-nitrobenzene involves its interaction with nucleophiles and reducing agents. The chlorine and nitro groups are reactive sites that undergo substitution and reduction reactions, respectively. These reactions lead to the formation of various intermediates and products that are used in further chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-3-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound lacks the fluorine atom and has different reactivity and applications.
2,4-Dichloro-3-fluoronitrobenzene: This compound has a different substitution pattern, which affects its chemical properties and reactivity.
3,4-Dichloronitrobenzene: This compound lacks the fluorine atom and has different chemical behavior.
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)











